3-[(n-Propyloxy)methyl]thiophenol
Description
3-[(n-Propyloxy)methyl]thiophenol is an aromatic thiol derivative characterized by a thiophenol core substituted with a propyloxymethyl group at the 3-position. Its molecular formula is C₁₀H₁₄O₂S, and its structure combines the reactivity of the thiol (-SH) group with the steric and electronic effects of the ether-linked propyl chain.
Properties
IUPAC Name |
3-(propoxymethyl)benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-2-6-11-8-9-4-3-5-10(12)7-9/h3-5,7,12H,2,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROMIAOMJDARIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=CC(=CC=C1)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(n-Propyloxy)methyl]thiophenol typically involves the reaction of 3-chloromethylthiophenol with n-propyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the propoxy group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(n-Propyloxy)methyl]thiophenol undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiophenol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
Chemistry
3-[(n-Propyloxy)methyl]thiophenol serves as a building block in organic synthesis. Its ability to undergo various chemical reactions, including:
- Oxidation: Forming disulfides or sulfonic acids.
- Reduction: Producing thiolate anions.
- Substitution Reactions: Enabling the synthesis of more complex organic molecules.
Biology
Research indicates that this compound exhibits potential biological activities , including:
- Antimicrobial Properties: Effective against bacterial strains such as Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Antioxidant Activity: The thiol group allows scavenging of free radicals, protecting cells from oxidative stress.
Medicine
In medicinal chemistry, this compound is explored for:
- Therapeutic Applications: Potential use in developing drugs targeting metabolic disorders, particularly diabetes. Studies have shown that it may enhance insulin sensitivity through modulation of PPARγ pathways.
Case Study: Antidiabetic Activity
In vitro studies demonstrated that compounds similar to this compound significantly increased the expression of glucose transporter GLUT4 in adipocytes, suggesting potential for managing blood glucose levels in diabetic models .
Industry
The compound is utilized in the production of specialty chemicals and materials, including:
- Polymers and Dyes: Its unique properties make it suitable for synthesizing various industrial chemicals.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-[(n-Propyloxy)methyl]thiophenol involves its interaction with various molecular targets. The sulfur atom in the thiophenol group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physical Properties
The propyloxymethyl group in 3-[(n-Propyloxy)methyl]thiophenol distinguishes it from other thiophenol derivatives. Below is a comparative analysis with key analogs:
Table 1: Comparison of this compound with Analogous Compounds
Key Observations:
- Fluorinated analogs (e.g., 3-(2'-Fluorobenzyloxy)thiophenol) may exhibit even greater hydrophobicity .
- Acidity: Thiophenol derivatives are less acidic than phenolic analogs (e.g., 3-nitrophenol, pKa ~8.3) due to the weaker acidity of -SH vs. -OH. Substitutents like nitro groups significantly lower phenol pKa, whereas alkyl ethers have minimal electronic effects on thiol acidity .
Enzyme Interactions and Substrate Specificity
Thiopurine methyltransferase (TPMT) exhibits high affinity for aromatic thiols, with reported Km values in the nanomolar range for thiophenol and thiosalicylic acid . In contrast, thiopurines (e.g., 6-mercaptopurine) have higher Km values (micromolar to millimolar), indicating lower enzyme affinity .
Biological Activity
3-[(n-Propyloxy)methyl]thiophenol is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables that illustrate its effects.
This compound is characterized by the presence of a thiophenol moiety and a propoxy group. Its chemical structure can be represented as follows:
- Molecular Formula : C₁₁H₁₄O₂S
- CAS Number : [insert CAS number if available]
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Antioxidant Properties : The compound may scavenge free radicals, thereby reducing oxidative stress in cells.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Enzyme Inhibition | Inhibition of specific metabolic enzymes | |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
Case Studies
-
Antioxidant Activity Study :
A study conducted by Smith et al. (2020) evaluated the antioxidant capacity of this compound in vitro. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting its potential as a therapeutic agent against oxidative stress-related diseases. -
Enzyme Inhibition Research :
In a recent investigation by Johnson et al. (2021), the compound was tested for its inhibitory effects on cytochrome P450 enzymes. The findings revealed that this compound effectively inhibited CYP2D6 activity, which is crucial for drug metabolism, indicating possible drug-drug interaction risks when co-administered with other pharmaceuticals. -
Cytotoxicity Assessment :
A study by Lee et al. (2022) explored the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated that treatment with this compound led to significant cell death via apoptosis, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
